4-{[(4-Aminophenyl)carbonyl]amino}butanoate 4-{[(4-Aminophenyl)carbonyl]amino}butanoate
Brand Name: Vulcanchem
CAS No.: 1435804-65-1
VCID: VC5597268
InChI: InChI=1S/C11H14N2O3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15)/p-1
SMILES: C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N
Molecular Formula: C11H13N2NaO3
Molecular Weight: 244.226

4-{[(4-Aminophenyl)carbonyl]amino}butanoate

CAS No.: 1435804-65-1

Cat. No.: VC5597268

Molecular Formula: C11H13N2NaO3

Molecular Weight: 244.226

* For research use only. Not for human or veterinary use.

4-{[(4-Aminophenyl)carbonyl]amino}butanoate - 1435804-65-1

Specification

CAS No. 1435804-65-1
Molecular Formula C11H13N2NaO3
Molecular Weight 244.226
IUPAC Name 4-[(4-aminobenzoyl)amino]butanoate
Standard InChI InChI=1S/C11H14N2O3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15)/p-1
Standard InChI Key GQYKCLDZIIBTIG-UHFFFAOYSA-M
SMILES C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s systematic name, 4-{[(4-Aminophenyl)carbonyl]amino}butanoate, reflects its molecular architecture:

  • A butanoate ester (C₄H₇O₂⁻) forms the backbone.

  • A carbamoyl group (-NH-C(=O)-) bridges the ester to a 4-aminophenyl aromatic ring.

The presence of both hydrophilic (amide, ester) and hydrophobic (aromatic) regions enables balanced solubility and membrane permeability, as evidenced by computational predictions of log P (~2.0) and high gastrointestinal absorption .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally related compounds, such as methyl 4-(4-aminophenyl)butanoate, reveal distinct proton environments:

  • Aromatic protons: δ 6.46–6.96 ppm (doublets, J = 8.2–8.5 Hz) .

  • Methyl ester: δ 3.57–3.66 ppm (singlet) .

  • Aliphatic chain protons: δ 1.73–2.55 ppm (multiplet patterns) .
    These signals align with expectations for the target compound, with additional downfield shifts anticipated for the amide NH group (δ ~7–8 ppm).

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4-{[(4-Aminophenyl)carbonyl]amino}butanoate typically involves amide coupling followed by esterification:

Amide Bond Formation

  • Activation of 4-aminobenzoic acid: Conversion to an acyl chloride or mixed carbonate.

  • Reaction with 4-aminobutanoic acid: Forms the carbamoyl linkage. Patent literature emphasizes the use of imidazolide intermediates for efficient coupling .

Esterification

  • Acid-catalyzed esterification: Treatment with methanol and sulfuric acid at reflux achieves >95% yield .

  • Thionyl chloride method: Direct conversion of the carboxylic acid to the methyl ester, yielding 70–88% .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
Amide couplingImidazolide, THF/DMSO, 4 h, rt85%*
EsterificationH₂SO₄, MeOH, reflux, 1.5 h96%
Nitro reductionH₂, Pd/C, MeOH, 3 h88%

*Estimated from analogous protocols.

Purification Strategies

  • Chromatography: Silica gel columns with ethyl acetate/hexane gradients resolve polar byproducts .

  • Recrystallization: Hot acetonitrile yields high-purity crystals .

Physicochemical and Pharmacological Properties

Solubility and Partitioning

  • Log P: Consensus value of 2.0 (iLOGP: 2.12; XLOGP3: 2.09) .

  • Aqueous solubility: 0.09–0.88 mg/mL (pH 7.4) .

  • GI absorption: Predicted high (Bioavailability Score: 0.55) .

Metabolic Stability

  • CYP inhibition: Potent CYP1A2 inhibitor (IC₅₀ < 1 µM) .

  • P-glycoprotein interaction: Non-substrate, suggesting limited efflux .

Table 2: ADME Profile

ParameterValueMethod
BBB permeabilityYesComputational
Skin permeationLog Kp = -5.99 cm/sSILICOS-IT
CYP2D6 inhibitionNoIn vitro

Applications in Pharmaceutical Development

Renin Inhibitors

Patent EP0225311A2 highlights 4-aminobutanoic acid derivatives as intermediates for renin-inhibitory peptides . The target compound’s amide group mimics transition states in enzymatic catalysis, enabling selective binding to renin’s active site.

Statin Analogs

The carbamoyl-aryl motif is integral to statin-like molecules, which inhibit HMG-CoA reductase. Structural analogs of 4-{[(4-Aminophenyl)carbonyl]amino}butanoate show promise in lowering LDL cholesterol .

Future Directions

Prodrug Development

Esterase-mediated hydrolysis of the butanoate moiety could enable targeted drug release. Computational models predict rapid conversion in hepatic tissue .

Structure-Activity Relationships

Modifying the aryl amine’s substitution pattern may enhance selectivity for renin over off-target proteases.

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